11-ドデシン酸メチルエステル

概要

説明

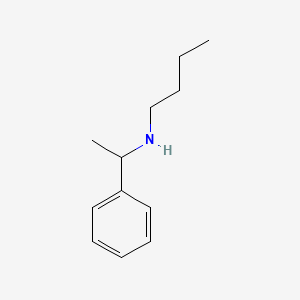

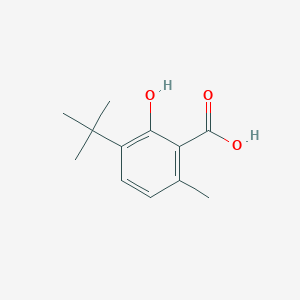

“11-Dodecynoic acid, methyl ester” is a chemical compound with the formula C13H22O2 . It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 1 double bond, 1 triple bond, and 1 ester (aliphatic) .

Synthesis Analysis

The synthesis of an ester, such as “11-Dodecynoic acid, methyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of “11-Dodecynoic acid, methyl ester” includes a chain of 13 carbon atoms, with a methyl ester group attached to one end . The molecule also contains 22 hydrogen atoms and 2 oxygen atoms .

Chemical Reactions Analysis

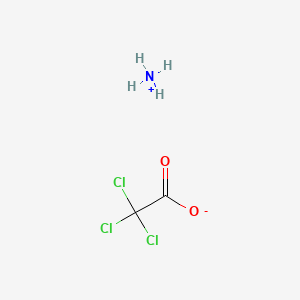

The mechanism of action for the formation of “11-Dodecynoic acid, methyl ester” involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Physical And Chemical Properties Analysis

The molecular weight of “11-Dodecynoic acid, methyl ester” is 212.3285 . More detailed physical and chemical properties could not be found in the available resources.

科学的研究の応用

アゾ染料の合成

11-ドデシン酸メチルエステル: は、アゾ染料の合成に使用されます。アゾ染料は、2つの芳香環が窒素橋で結合した化合物です。 これらの染料は、繊維の染色からさまざまな化学反応の指示薬まで、幅広い用途があります .

酵素による糖エステルの合成

この化合物は、酵素による糖エステルの合成において役割を果たします。糖エステルは、食品、医薬品、生分解性界面活性剤としての用途により重要です。 酵素法は、従来の化学合成法に比べてより環境に優しい代替手段を提供します .

グリーン溶媒の用途

この化合物は、深共晶溶媒(DES)における潜在的な用途について研究されています。DESは、グリーン溶媒と考えられています。 DESは、さまざまな材料を溶解できる化合物の混合物であり、低毒性と環境への影響が低いため、化学プロセスにおける従来の溶媒の代替として使用されています .

イミダゾールの合成

11-ドデシン酸メチルエステル: は、イミダゾールの合成に関与しています。イミダゾールは、医薬品、農薬、腐食防止剤など、さまざまな用途で使用されるヘテロ環です。 イミダゾールを効率的に合成する能力は、新しい機能性分子の開発にとって不可欠です .

Safety and Hazards

作用機序

Mode of Action

The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters . This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .

Biochemical Pathways

The conversion of carboxylic acids to methyl esters is a common reaction in organic chemistry and biochemistry .

特性

IUPAC Name |

methyl dodec-11-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWAFEBOAMBOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302569 | |

| Record name | 11-Dodecynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24567-43-9 | |

| Record name | 11-Dodecynoic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Dodecynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。